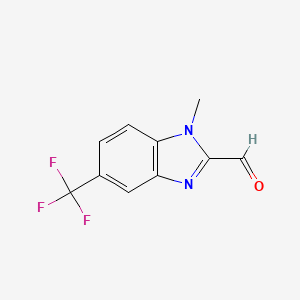
1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
描述
1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzodiazole core with a trifluoromethyl group and an aldehyde functional group. This structural configuration may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds containing benzodiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of benzodiazole have demonstrated effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethyl group in this specific compound could enhance its lipophilicity, potentially increasing its penetration into bacterial membranes.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study reported that related benzodiazole compounds exhibited cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. The reported IC50 value for AChE inhibition is approximately 20 µM . Such inhibition can enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of bacteria. The results indicated that the compound had a notable effect on bacterial growth inhibition, particularly against Gram-positive bacteria. The study concluded that modifications to the benzodiazole structure could further enhance antimicrobial potency.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound involved treating MCF-7 cells with varying concentrations (0–50 µM) over 48 hours. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased caspase activity.
Comparative Analysis of Biological Activities
属性
IUPAC Name |
1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBPGZFMHSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















